
4-(4-Methylcyclohexyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylcyclohexyl)butan-2-amine is an organic compound with the molecular formula C11H23N It is a primary amine, characterized by the presence of an amino group attached to a butane chain, which is further substituted with a 4-methylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylcyclohexanone and butan-2-amine.
Reductive Amination: The primary method for synthesizing this compound is reductive amination. This involves the reaction of 4-methylcyclohexanone with butan-2-amine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures. Solvents like ethanol or methanol are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylcyclohexyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Applications De Recherche Scientifique
4-(4-Methylcyclohexyl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(4-Methylcyclohexyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylcyclohexyl)butan-1-amine: Similar structure but with the amino group at a different position.
4-(4-Methylcyclohexyl)butan-2-ol: Similar structure but with a hydroxyl group instead of an amino group.
4-(4-Methylcyclohexyl)butanoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
4-(4-Methylcyclohexyl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Propriétés
Formule moléculaire |
C11H23N |
|---|---|
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
4-(4-methylcyclohexyl)butan-2-amine |
InChI |
InChI=1S/C11H23N/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9-11H,3-8,12H2,1-2H3 |
Clé InChI |
CFHWHBNJXGVXRN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CCC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


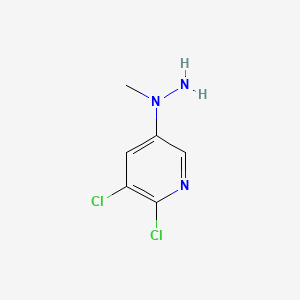
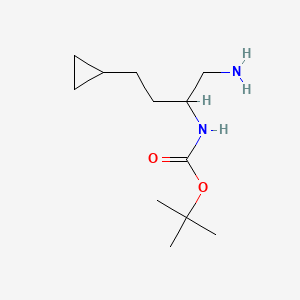
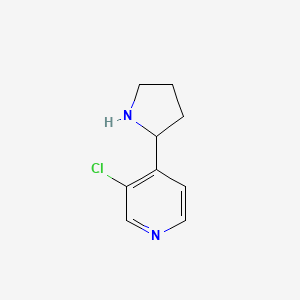

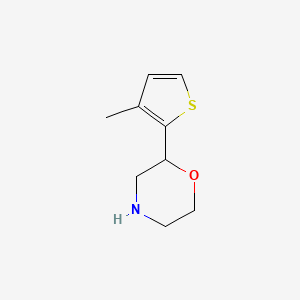
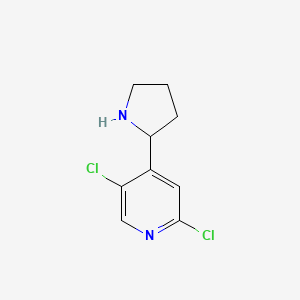


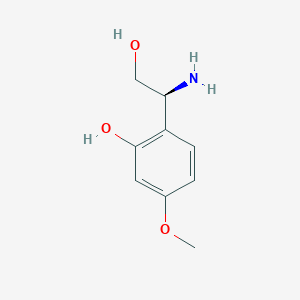
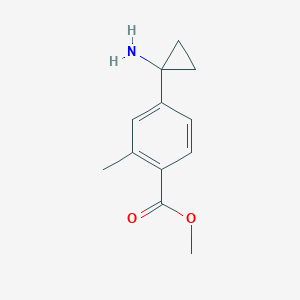
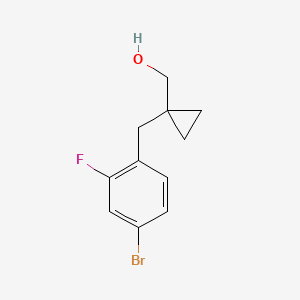
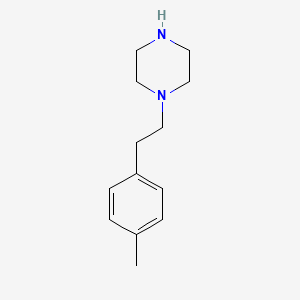
![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)

